3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-11-8-4-5-9-12(11)19-14(16-15)13(17-18-19)10-6-2-1-3-7-10/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLCVJVDYAOKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenylhydrazine to form the intermediate, which then undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to yield the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its potential as an anticancer agent. Research has shown that derivatives of triazoloquinazolinones exhibit inhibitory activity against specific proteins involved in cancer progression. For instance, a study identified a related scaffold that effectively inhibits Polo-like kinase 1 (Plk1), a protein crucial for cell division and proliferation. The findings indicated that these compounds could serve as promising candidates for treating Plk1-addicted cancers due to their selective inhibition capabilities .
Inhibition of Enzymatic Activity
The compound also demonstrates potential as an inhibitor of various enzymes linked to cancer and other diseases. For example, derivatives have been evaluated for their activity against phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). The 5-substituted quinazolinones showed higher potency compared to their 4-substituted counterparts, indicating that structural modifications can significantly enhance biological activity .
Hirshfeld Surface Analysis
Recent studies have utilized Hirshfeld surface analysis and density functional theory (DFT) calculations to investigate the intermolecular interactions and crystal structure of compounds related to triazoloquinazolinones. Such analyses provide insights into how molecular interactions influence the biological activity of these compounds, aiding in the design of more effective drug candidates .
Synthetic Pathways
The synthesis of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can be achieved through various chemical reactions involving azides and substituted benzoates. These synthetic methods allow for rapid structural variations, facilitating the development of a library of derivatives for biological testing .
Case Studies on Derivatives
Several case studies have highlighted the efficacy of synthesized derivatives in preclinical models. For instance, modifications to the triazole or quinazoline moieties can lead to enhanced solubility and bioavailability, which are critical factors in drug design .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Key Differences :
- Ring Junction : The [1,2,3]triazolo[1,5-a] system (target compound) has a distinct electronic environment compared to [1,2,4]triazolo derivatives, influencing receptor binding and metabolic stability.
- Substituent Effects: 4-Phenyl derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit enhanced anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀: 12–45 mg/kg) compared to non-substituted analogs .
Pharmacological Analogs
Anticonvulsant Agents
Triazoloquinazolinones with anticonvulsant activity often feature aryl or heteroaryl substituents:
Insights :
- Substituent Position: 4-Phenyl groups on the quinazolinone ring enhance anticonvulsant potency, likely due to improved lipid solubility (logP ~3.5) and CNS penetration .
- Triazole Configuration : [1,2,4]Triazolo analogs show higher activity than [1,2,3] systems, possibly due to better alignment with target receptors like voltage-gated sodium channels .
Anti-inflammatory and Receptor-Binding Agents
Structural vs. Pharmacological Trends :
- Electron-Withdrawing Groups : Nitro (K 14) and chloro (CGS 16228) substituents enhance anti-inflammatory and receptor-binding activities, respectively, by modulating electron density .
- Heterocyclic Fusion: Pyrazoloquinazolinones (e.g., mGlu2/mGlu3 NAMs) show divergent activity compared to triazoloquinazolinones, highlighting scaffold-specific pharmacological profiles .
Biological Activity
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a triazole ring fused to a quinazoline moiety, making it a member of the triazoloquinazoline class. Its unique structure imparts various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Synthesis
The molecular formula of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is C16H13N5O. The synthesis typically involves the cyclization of 2-aminobenzonitrile with phenylhydrazine under specific conditions, often utilizing copper(I) iodide as a catalyst. This method allows for the efficient production of the compound with high yields and purity.
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activities. For instance, studies have demonstrated that certain triazoloquinazoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors associated with tumor growth.
Table 1: Anticancer Activity of Triazoloquinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A3 | PC3 | 10 | Inhibition of cell proliferation |
| A2 | MCF-7 | 10 | Induction of apoptosis |
| A1 | HT-29 | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has shown promise as an anti-inflammatory agent. Experimental models indicate that it can reduce inflammation markers and alleviate symptoms in conditions like arthritis.
Case Studies
- Antihypertensive Activity : A study evaluated a series of triazoloquinazoline derivatives for their antihypertensive effects using a tail cuff method on rats. Some compounds demonstrated significant reductions in heart rate and blood pressure, indicating potential as adrenoblockers.
- Cytotoxicity Assessment : A cytotoxicity study using MTT assays revealed that certain derivatives exhibited dose-dependent inhibition of cancer cell lines (PC3, MCF-7). The most potent compound showed an IC50 value significantly lower than standard chemotherapeutic agents.
The biological activity of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression by binding to their active sites.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to inflammation and tumor growth.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one and its derivatives?
- Methodology : Key approaches include copper-catalyzed cascade reactions using water as a solvent (e.g., cyclization of hydrazine derivatives with aldehydes) , substitution-cyclization steps starting from 2-hydrazinobenzoic acid , and microwave-assisted methods for improved regioselectivity. For example, reacting 2-azidothiophene with substituted acetonitriles under basic conditions yields triazoloquinazolinone scaffolds . Optimization often involves TLC monitoring and recrystallization from ethanol or methanol.
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodology : A combination of spectroscopic and crystallographic techniques is used:
- FTIR : Confirms functional groups (e.g., carbonyl at ~1647 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- X-ray diffraction (XRD) : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl ring alignment at 59.3° relative to the core) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. What biological activities are associated with triazoloquinazolinone derivatives?
- Methodology : In vitro assays and computational predictions identify:
- Anticancer activity : Screened via MTT assays at 10⁻⁵ M concentrations, though low solubility may limit efficacy .
- Neuromodulatory effects : Dual mGlu2/mGlu3 negative allosteric modulation (e.g., IC₅₀ values <100 nM) using radioligand binding assays .
- Antimicrobial properties : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this compound?
- Methodology :
- Solvent selection : Use polar aprotic solvents (DMF, THF) for cyclization steps to enhance reaction rates .
- Catalyst optimization : Copper(I) iodide improves regioselectivity in azide-alkyne cycloadditions .
- Purification : Flash chromatography (e.g., CHCl₃/MeOH 9:1) followed by recrystallization from ethanol reduces byproducts .
Q. What computational tools are used to predict bioactivity and toxicity?
- Methodology :
- PASS software : Predicts anti-asthmatic/anti-allergic activity (Pa > 0.7) by analyzing substituent effects on H1-antihistamine similarity .
- GUSAR : Estimates acute toxicity (LD₅₀) via QSAR models, prioritizing low-toxicity derivatives for synthesis .
- Molecular docking (AutoDock Vina) : Validates binding to targets like SHP2 phosphatase (e.g., hydrogen bonding with Asp489) .
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 to enhance mGlu receptor affinity .
- Ring modification : Replace the phenyl group with pyrimidin-5-yl to improve selectivity (>100-fold vs. other mGluRs) .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl at position 5) .
Q. What strategies address poor aqueous solubility in preclinical testing?
- Methodology :
- Prodrug design : Introduce phosphate esters at the 4H-quinazolinone position for enhanced bioavailability .
- Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (e.g., 150 nm size) to improve cellular uptake .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays to maintain solubility without cytotoxicity .
Q. How are in vivo efficacy studies designed for triazoloquinazolinone derivatives?
- Methodology :
- Rodent models : Administer 10 mg/kg (oral) in rat seizure models (e.g., pentylenetetrazole-induced) to assess anticonvulsant activity .
- PK/PD profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with brain penetration (Kp > 0.3) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies (28-day) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
